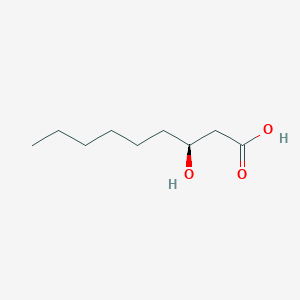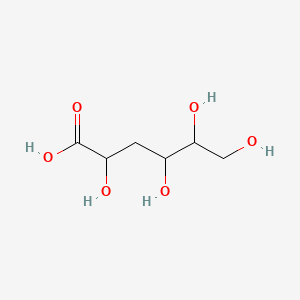
Nonanoic acid, 3-hydroxy-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method involves the oxidation of nonanoic acid using specific oxidizing agents to introduce the hydroxyl group at the third carbon position. This process typically requires controlled reaction conditions, including temperature and pH, to ensure selective hydroxylation.
Biotechnological Methods: Microbial fermentation using genetically engineered bacteria such as can produce (S)-3-hydroxy-nonanoic acid.
Industrial Production Methods
Industrial production often leverages biotechnological methods due to their efficiency and sustainability. Large-scale fermentation processes using optimized bacterial strains can yield significant quantities of (S)-3-hydroxy-nonanoic acid. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-3-hydroxy-nonanoic acid can undergo oxidation to form keto acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to nonanoic acid using reducing agents like lithium aluminum hydride.
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters, which are useful in various industrial applications.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Sulfuric acid as a catalyst with methanol or ethanol.
Major Products
Oxidation: 3-keto-nonanoic acid.
Reduction: Nonanoic acid.
Esterification: Methyl or ethyl 3-hydroxy-nonanoate.
Scientific Research Applications
Chemistry
(S)-3-hydroxy-nonanoic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of polymers and surfactants .
Biology
In biological research, (S)-3-hydroxy-nonanoic acid is studied for its role in microbial metabolism. It is a component of lipopolysaccharides in certain bacteria, contributing to their structural integrity and pathogenicity .
Medicine
The compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its role in modulating inflammatory responses and as a precursor for drug synthesis .
Industry
Industrially, (S)-3-hydroxy-nonanoic acid is used in the production of biodegradable plastics and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The bioactivity of (S)-3-hydroxy-nonanoic acid is primarily due to its hydroxyl group, which can participate in hydrogen bonding and other interactions with biological molecules. This enables it to modulate enzyme activity and cellular signaling pathways. In bacteria, it is a key component of lipopolysaccharides, contributing to membrane stability and immune evasion .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-decanoic acid
- 3-hydroxy-octanoic acid
- 3-hydroxy-undecanoic acid
Uniqueness
Compared to other hydroxy fatty acids, (S)-3-hydroxy-nonanoic acid has a unique chain length and hydroxylation pattern, which confer distinct physical and chemical properties. These differences make it particularly suitable for specific applications in polymer synthesis and as a biochemical marker .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S)-3-hydroxynonanoic acid |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
XBUXARJOYUQNTC-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CC(=O)O)O |
Canonical SMILES |
CCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)

![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)






![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)

